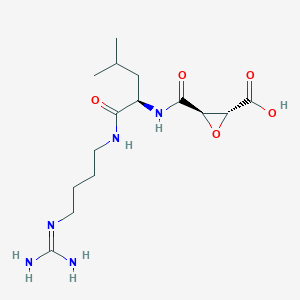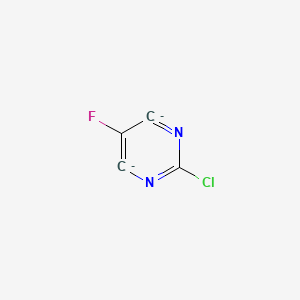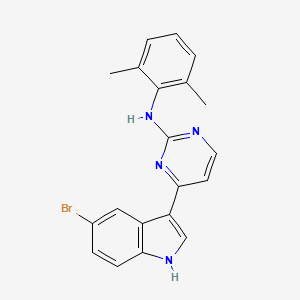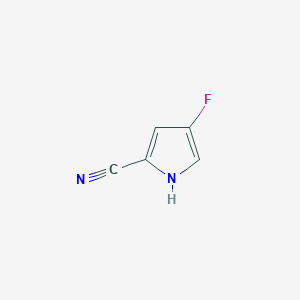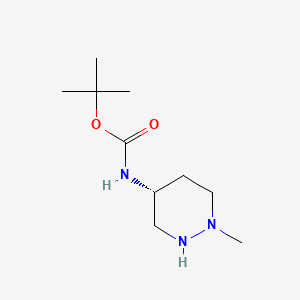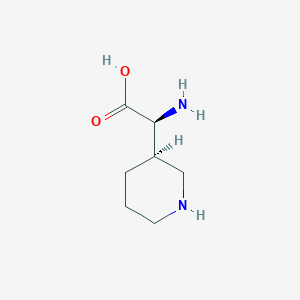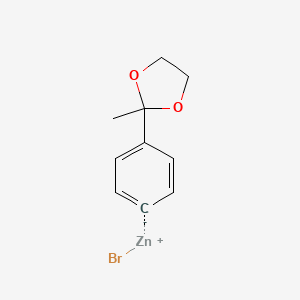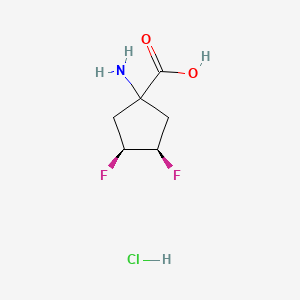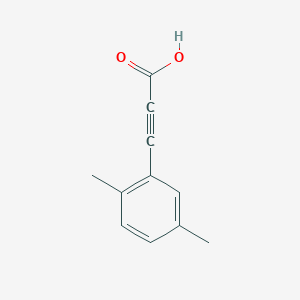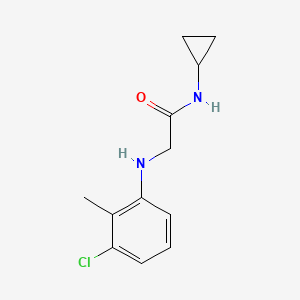
2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is an organic compound with the molecular formula C11H14ClNO It is a derivative of acetanilide and contains a cyclopropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide typically involves the reaction of 3-chloro-2-methylaniline with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Tolfenamic Acid: An aminobenzoic acid derivative with anti-inflammatory properties.
N-(3-Chloro-2-methylphenyl)anthranilic Acid: Another derivative with similar structural features.
Uniqueness
2-((3-Chloro-2-methylphenyl)amino)-N-cyclopropylacetamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
2-(3-chloro-2-methylanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C12H15ClN2O/c1-8-10(13)3-2-4-11(8)14-7-12(16)15-9-5-6-9/h2-4,9,14H,5-7H2,1H3,(H,15,16) |
Clave InChI |
PHAQMSZNENIBEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NCC(=O)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-4-(3,5-Diethylphenyl)-2-[6-[(4S)-4-(3,5-diethylphenyl)-4,5-dihydrooxazol-2-yl]-2-pyridyl]-4,5-dihydrooxazole](/img/structure/B14887583.png)
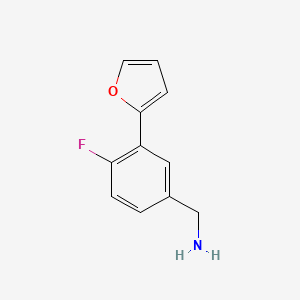
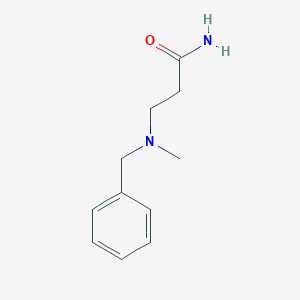
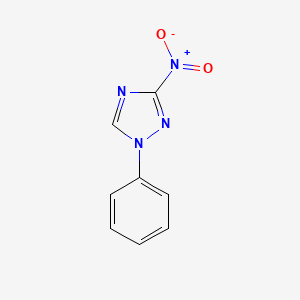
![Cyclopentyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14887613.png)
